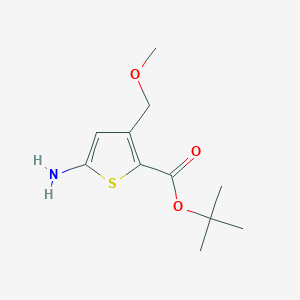![molecular formula C14H12Cl2N2O2 B2429088 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide CAS No. 1183914-12-6](/img/structure/B2429088.png)
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide, also known as DMMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In agriculture, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been studied for its pesticidal properties, which could be used to control pests and improve crop yields. In materials science, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been explored for its potential use in the development of organic electronic devices.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. In particular, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in various studies. In particular, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects, which could make it a potential drug candidate for the treatment of inflammatory diseases and pain. 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has also been shown to have pesticidal properties, which could be used to control pests and improve crop yields.
Advantages and Limitations for Lab Experiments
One advantage of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it a useful compound for laboratory experiments and for studying its potential applications in various fields. However, one limitation of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is that its mechanism of action is not well understood, which makes it difficult to develop it as a drug candidate or for other applications.
Future Directions
There are several future directions for the study of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets in the body. This could help to develop it as a drug candidate for the treatment of various diseases. Another direction is to explore its pesticidal properties and develop it as a potential alternative to traditional pesticides. Additionally, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide could be studied for its potential use in the development of organic electronic devices, as it has shown promising properties in this area.
Synthesis Methods
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with 2-(methoxymethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with thionyl chloride and ammonia to yield 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide.
properties
IUPAC Name |
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-8-9-4-2-3-5-11(9)17-14(19)13-10(15)6-7-12(16)18-13/h2-7H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVRWAWYBQNXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2429011.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-bromobenzamide](/img/structure/B2429015.png)



![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2429019.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2429020.png)
![2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2429023.png)
![4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2429025.png)